4-fluoro-N-(3-hydroxy-3-phenylpropyl)-3-methylbenzenesulfonamide
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Overview
Description
4-fluoro-N-(3-hydroxy-3-phenylpropyl)-3-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-hydroxy-3-phenylpropyl)-3-methylbenzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride, 3-hydroxy-3-phenylpropylamine, and 3-methylbenzenesulfonamide.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-hydroxy-3-phenylpropyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 4-fluoro-N-(3-oxo-3-phenylpropyl)-3-methylbenzenesulfonamide.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-(3-hydroxy-3-phenylpropyl)-3-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-hydroxy-3-phenylpropyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors that are sensitive to sulfonamide groups.
Pathways Involved: It may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(3-hydroxy-3-phenylpropyl)-2-methylbenzenesulfonamide
- 4-chloro-N-(3-hydroxy-3-phenylpropyl)-3-methylbenzenesulfonamide
- 4-fluoro-N-(3-hydroxy-3-phenylpropyl)-3-ethylbenzenesulfonamide
Uniqueness
4-fluoro-N-(3-hydroxy-3-phenylpropyl)-3-methylbenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the hydroxy-phenylpropyl group and the methylbenzenesulfonamide moiety also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
4-fluoro-N-(3-hydroxy-3-phenylpropyl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c1-12-11-14(7-8-15(12)17)22(20,21)18-10-9-16(19)13-5-3-2-4-6-13/h2-8,11,16,18-19H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLINQYQPSLCHEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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